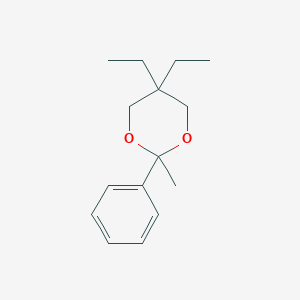
5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes It is characterized by a dioxane ring substituted with ethyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the acid-catalyzed reaction of 2-methyl-2-phenyl-1,3-propanediol with diethyl ketone. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or ethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxanes depending on the reagents used.
Scientific Research Applications
Chemistry: 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used as a model to study the behavior of dioxane derivatives in biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the compound is converted to ketones or carboxylic acids through the transfer of oxygen atoms. In reduction reactions, it is converted to alcohols through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
5,5-Dimethyl-2-phenyl-1,3-dioxane: Similar structure but with methyl groups instead of ethyl groups.
5,5-Diethyl-1,3-dioxan-2-one: Contains a carbonyl group in the dioxane ring.
2,2-Dimethyl-5-phenyl-1,3-dioxane: Similar structure but with dimethyl groups instead of diethyl groups.
Uniqueness: 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane is unique due to the presence of both ethyl and phenyl groups on the dioxane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
24571-19-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5,5-diethyl-2-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-4-15(5-2)11-16-14(3,17-12-15)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
WPCADHMLWADJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)(C)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















